2,6-Dihydroxy-N-methylmyosmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dihydroxy-N-methylmyosmine is a member of pyridines.
Scientific Research Applications
Structural Changes and Stability
- Structural Changes Based on pH: 2,6-Dihydroxy-N-methylmyosmine, a key compound in nicotine degradation, exhibits structural changes in response to different pH levels, indicating potential for diverse applications in biochemical processes (Maeda, Matsushita, Mikami, & Kisaki, 1980).
Synthesis and Characterization
- Synthesis Techniques: Successful synthesis of pure 2,6-Dihydroxy-N-methylmyosmine has been reported, essential for understanding its structure in various solvent states, hinting at its potential in chemical engineering and pharmaceutical research (Maeda, Matsushita, Mikami, & Kisaki, 1978).
Transformation in Biological Systems
- Role in Tobacco Alkaloid Transformation: 2,6-Dihydroxy-N-methylmyosmine is an active intermediate in the degradation of nicotine, with implications for understanding nicotine metabolism and potential applications in bioremediation (Kisaki, Maeda, Koiwai, Mikami, Sasaki, & Matsushita, 1978).
Biodegradation Studies
- Nicotine Degradation by Bacteria: Studies show that certain bacteria can metabolize nicotine into non-toxic compounds through pathways involving 2,6-Dihydroxy-N-methylmyosmine, suggesting its role in environmental decontamination processes (Qiu, Wei, Ma, Wen, Wen, & Liu, 2014).
Environmental and Health Implications
- Biodegradation by Novel Strains: Research indicates that the novel strain Pusillimonas sp. T2 can degrade nicotine with intermediates including 2,6-Dihydroxy-N-methylmyosmine, offering insights into potential environmental and health applications (Ma, Wen, Qiu, Hong, Liu, & Zhang, 2015).
properties
Product Name |
2,6-Dihydroxy-N-methylmyosmine |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-hydroxy-5-(1-methyl-2,3-dihydropyrrol-5-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-2-3-8(12)7-4-5-9(13)11-10(7)14/h3-5H,2,6H2,1H3,(H2,11,13,14) |
InChI Key |
HYVACOFBTBHJLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=C1C2=C(NC(=O)C=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.